Methylenecitric acid
Description
Methylenecitric acid (C₇H₈O₇; molecular weight 204.14 g/mol) is a derivative of citric acid (C₆H₈O₇) modified by the addition of a methylene group (-CH₂-) . It is synthesized via the reaction of citric acid with chlormethyl alcohol (CH₂ClOH), followed by further derivatization steps such as salicylation to form compounds like novaspirin (anhydrothis compound disalicylate) . The compound is notable for its role in pharmaceutical formulations, particularly in combination with urotropin (hexamethylenetetramine) to produce urotropin methylenecitrate (helmitol), a formaldehyde-releasing agent used for urinary tract infections .
This compound itself is a white, odorless powder with a solubility of 47.7 g/L in water at 20°C . Unlike its derivatives, it lacks direct antibacterial activity but has been implicated in modulating urinary pH and inhibiting microbial ammoniacal fermentation .
Properties
CAS No. |
126-20-5 |
|---|---|
Molecular Formula |
C7H6Na2O7 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
disodium;2-[4-(carboxylatomethyl)-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C7H8O7.2Na/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;;/h1-3H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |
InChI Key |
HGXYMHQZIAWNKI-UHFFFAOYSA-L |
SMILES |
C1OC(=O)C(O1)(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1OC(=O)C(O1)(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Other CAS No. |
126-20-5 |
Synonyms |
4-oxo-1,3-dioxolane-5,5'-diacetic acid methylenecitric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Helmitol vs. Urotropin : Helmitol’s antibacterial power was initially overestimated due to flawed sterilization methods in comparative studies . Subsequent trials confirmed its efficacy correlates with urotropin content .
- Novaspirin: Exhibits a melting point of 150–151°C and decomposes in hot water, which may influence its pharmacokinetics compared to aspirin .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Methylenecitric acid in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions between citric acid derivatives and formaldehyde under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Solubility data (e.g., 47.7 g/L at 20°C ) should be validated using gravimetric or spectrophotometric methods. Ensure reproducibility by documenting reaction conditions (molar ratios, catalysts) and calibration standards for instruments .
Q. How can researchers accurately measure the aqueous solubility of this compound under varying experimental conditions?
- Methodological Answer : Use shake-flask or saturation shake methods with temperature-controlled agitation (e.g., 20°C ± 0.5°C). Validate measurements via triplicate trials and compare against established data (e.g., 2.337 × 10⁻¹ mol/L at 20°C ). Include metadata such as solvent purity, equilibration time, and filtration protocols to ensure consistency . For pH-dependent solubility, employ buffered solutions and ion-selective electrodes to monitor protonation states .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify outliers (e.g., conflicting solubility or melting points). Replicate experiments using standardized protocols (e.g., ISO guidelines) and cross-validate with alternative techniques (e.g., differential scanning calorimetry for melting behavior). Statistically assess variability sources (e.g., impurity profiles via mass spectrometry) and publish raw datasets with detailed metadata to facilitate peer validation .
Q. How can computational modeling complement experimental studies of this compound’s reactivity in biochemical pathways?
- Methodological Answer : Combine density functional theory (DFT) simulations with kinetic studies to predict reaction intermediates (e.g., enolization or decarboxylation pathways). Validate models using isotopic labeling (¹³C tracing) and in-situ spectroscopic monitoring (FTIR/Raman). Integrate results with metabolomics databases to map potential interactions in citrate cycle variants .
Q. What are the challenges in designing assays to study this compound’s enzyme inhibition effects, and how can they be mitigated?
- Methodological Answer : Challenges include non-specific binding and pH-dependent activity shifts. Use competitive inhibition assays with purified enzymes (e.g., aconitase) and include negative controls (e.g., citrate analogs). Optimize buffer systems to maintain physiological pH and ionic strength. Employ surface plasmon resonance (SPR) for real-time binding kinetics and correlate with in-silico docking results .
Data Integration and Validation
Table 1 : Key Physicochemical Properties of this compound
| Property | Value at 20°C | Methodology |
|---|---|---|
| Aqueous Solubility (mol/L) | 2.337 × 10⁻¹ | Shake-flask, gravimetric |
| Solubility (g/L) | 47.7 | Spectrophotometric validation |
| Melting Point (°C) | Not reported | Requires further study |
Guidance for Contradiction Analysis
- Step 1 : Cross-reference primary literature for experimental conditions (e.g., solvent purity in vs. newer studies).
- Step 2 : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses for retesting .
- Step 3 : Use Bayesian statistics to quantify uncertainty in conflicting datasets, incorporating instrument error margins and sample heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
